5-Bromo-2-fluoro-4-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-methoxyphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methoxy groups. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical applications.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the bioavailability of this compound may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biological molecules, including sugars and glycoproteins .
Cellular Effects
For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid is not well-studied. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-fluoroanisole with a boron-containing reagent. One common method is the lithiation of 2-bromo-4-fluoroanisole using n-butyllithium, followed by the reaction with trimethyl borate and subsequent hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, resulting in different reactivity and applications.
5-Bromo-2-methoxyphenylboronic acid: Similar structure but without the fluorine substituent, affecting its electronic properties and reactivity.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Positional isomer with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: The presence of both bromine and fluorine substituents in 5-Bromo-2-fluoro-4-methoxyphenylboronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions and applications where these properties are advantageous .
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLBDSCIAAYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.